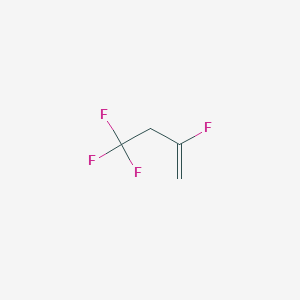
3-Isocyanato-1H-Indol
Übersicht
Beschreibung
3-Isocyanato-1H-indole, with the CAS Number 57778-78-6, has a molecular weight of 158.16 . It is also known by its IUPAC name, 3-isocyanato-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-isocyanato-1H-indole can be represented by the SMILES stringO=C=NC1=CNC2=CC=CC=C21 . The InChI code for this compound is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H . Physical And Chemical Properties Analysis
The melting point of 3-isocyanato-1H-indole is reported to be 52-53 °C . The predicted boiling point is 310.9±15.0 °C, and the predicted density is 1.24±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
3-Isocyanato-1H-Indol-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So haben bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die Isocyanatgruppe kann verwendet werden, um verschiedene Verbindungen zu erzeugen, die die Virusreplikation oder Proteinsynthese stören können.
Entzündungshemmende Eigenschaften
Indolverbindungen, einschließlich derer mit einer Isocyanatgruppe, sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Sie können Entzündungswege modulieren, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Arthritis oder Asthma führt .
Krebsforschung
Der Indolkern ist in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivität vorhanden. Forscher sind daran interessiert, eine Vielzahl von Indolderivaten, einschließlich this compound, zu synthetisieren, um ihr therapeutisches Potenzial in der Onkologie zu untersuchen .
Anti-HIV-Aktivität
Indolderivate wurden auf ihre Anti-HIV-Aktivität untersucht. Die strukturelle Vielfalt von Indol-basierten Verbindungen ermöglicht die Entwicklung neuartiger Inhibitoren, die verschiedene Stadien des HIV-Lebenszyklus angreifen könnten .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von Indolderivaten machen sie zu Kandidaten für den Schutz von Zellen vor oxidativem Stress, der an verschiedenen Krankheiten, einschließlich neurodegenerativer Erkrankungen, beteiligt ist .
Antimikrobielle und Antituberkulose-Verwendung
Indole haben sich als vielversprechend im Kampf gegen bakterielle Infektionen erwiesen, einschließlich Tuberkulose. Die Isocyanatgruppe am Indolring kann modifiziert werden, um die antimikrobielle Aktivität dieser Verbindungen zu verbessern .
Safety and Hazards
3-Isocyanato-1H-indole is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn . Contaminated work clothing should not be allowed out of the workplace .
Wirkmechanismus
Target of Action
Indole derivatives, which include 3-isocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological pathways . For instance, some indole derivatives have shown to affect the pathways related to inflammation, cancer, and microbial infections .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial effects . These effects suggest that 3-isocyanato-1H-indole may have similar impacts at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Biochemische Analyse
Biochemical Properties
3-Isocyanato-1H-indole plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable urea linkages. This reactivity allows 3-isocyanato-1H-indole to modify the function of enzymes and proteins by altering their structure. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates, including drugs and xenobiotics .
Cellular Effects
3-Isocyanato-1H-indole influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and cellular metabolism. For example, 3-isocyanato-1H-indole can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 3-isocyanato-1H-indole involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, by binding to the active site of cytochrome P450 enzymes, 3-isocyanato-1H-indole can inhibit their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-isocyanato-1H-indole have been observed to change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that 3-isocyanato-1H-indole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-isocyanato-1H-indole in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant. These toxic effects are often associated with the compound’s reactivity with cellular proteins and enzymes .
Metabolic Pathways
3-Isocyanato-1H-indole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases. These enzymes catalyze the oxidation of 3-isocyanato-1H-indole, leading to the formation of reactive intermediates that can further react with cellular biomolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 3-isocyanato-1H-indole is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, specific transporters may mediate its uptake into cells, where it can accumulate in certain cellular compartments. The localization and accumulation of 3-isocyanato-1H-indole can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3-isocyanato-1H-indole is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The subcellular localization of 3-isocyanato-1H-indole is crucial for its function and impact on cellular processes .
Eigenschaften
IUPAC Name |
3-isocyanato-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVAFASDJTQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482099 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57778-78-6 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


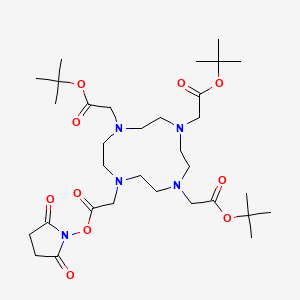
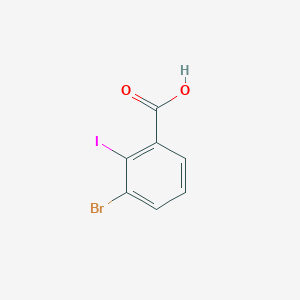
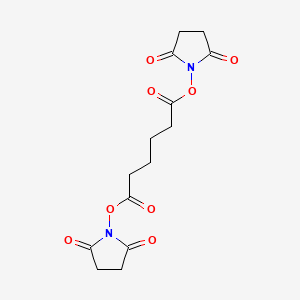
![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)
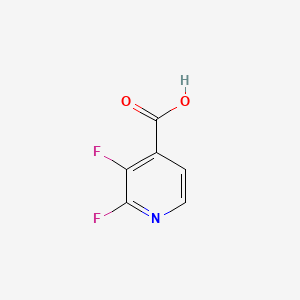
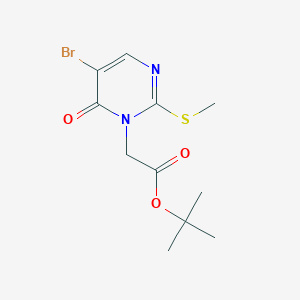
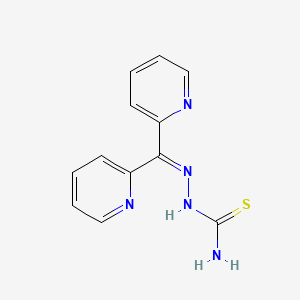
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
